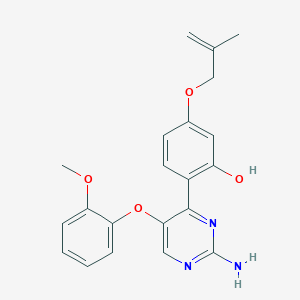
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as AMP-PNP, is a non-hydrolyzable analog of ATP (adenosine triphosphate). It is widely used in biochemical and physiological research as a tool to study the mechanism of action of ATP-dependent enzymes and to investigate the role of ATP in various cellular processes.
Scientific Research Applications
Chemistry and Synthesis Techniques
Spin Interaction in Complexes
Research into Schiff and Mannich bases, including compounds with similar structural features to the specified chemical, has provided insights into the spin interactions within zinc complexes. These studies have implications for understanding the electronic properties of metal-organic frameworks and could contribute to the development of novel materials with specific magnetic or conductive properties (Orio et al., 2010).
Aldose Reductase Inhibitors
Pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with the specified compound, have been investigated for their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the potential of structurally related compounds in the development of new therapeutic agents (La Motta et al., 2007).
Facile Synthesis Techniques
The development of acid-catalyzed reactions for synthesizing pyrimidine derivatives offers insights into more efficient and versatile synthetic routes. These methods could facilitate the production of a wide range of compounds with potential applications in pharmaceuticals and materials science (Gazizov et al., 2015).
Biological and Pharmaceutical Applications
Antifungal Properties
Research on derivatives of 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine, which bear structural resemblance to the specified compound, has demonstrated antifungal effects against significant types of fungi. This suggests potential applications of structurally similar compounds in developing new antifungal agents (Jafar et al., 2017).
Phenolic Structure-Activity Relationship in Cancer Research
Studies on the SAR of phenolics for the formation of harmful compounds during food preparation offer a foundation for understanding how structural features of phenolic compounds, including those similar to the specified chemical, can influence biological activity. This research may inform the development of safer food processing methods and the synthesis of beneficial dietary supplements (Hidalgo et al., 2018).
Environmental and Material Science Applications
Corrosion Inhibition
Schiff base compounds derived from vanillin, structurally related to the query chemical, have shown promising results as corrosion inhibitors. Such studies pave the way for the development of environmentally friendly corrosion protection strategies for metals (Satpati et al., 2020).
properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)12-27-14-8-9-15(16(25)10-14)20-19(11-23-21(22)24-20)28-18-7-5-4-6-17(18)26-3/h4-11,25H,1,12H2,2-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKOLCVHNJBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetonitrile](/img/structure/B2568066.png)
![[2-(2-Methoxy-4-nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2568067.png)
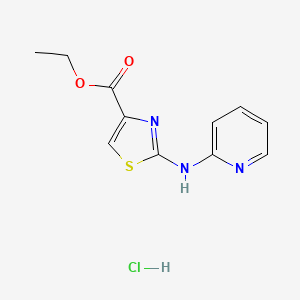

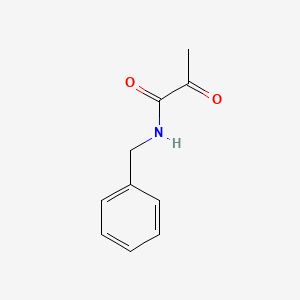
![2-Methyl-5-({spiro[3.3]heptan-2-yl}methoxy)-1,3,4-thiadiazole](/img/structure/B2568073.png)

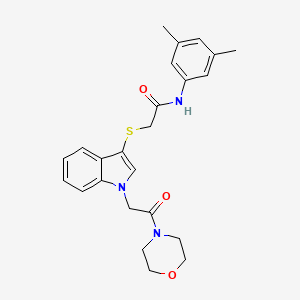
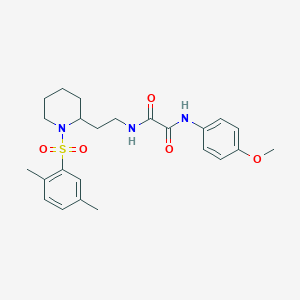
![N-[4-(diethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2568080.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2568081.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568082.png)

